3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
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Overview
Description
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a 1-methylcyclopropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of this compound contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Mode of Action
Without specific information, it’s challenging to describe the exact mode of action of “3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine”. The 1,2-oxazole ring is a five-membered heterocyclic moiety that might participate in various chemical reactions .
Biochemical Pathways
Compounds containing a 1,2-oxazole ring or a methylcyclopropyl group might influence various biochemical pathways .
Result of Action
Compounds with similar structures might have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction between nitrile oxides and dipolarophiles, which can be catalyzed by metals such as copper (I) or ruthenium (II) under mild basic conditions .
Industrial Production Methods
In industrial settings, the synthesis of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine may involve scalable processes that optimize yield and purity. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods often employ eco-friendly reagents and conditions to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropene: A cyclopropene derivative used as a synthetic plant growth regulator.
Cyclopropylamine: A simple cyclopropyl derivative with applications in organic synthesis.
Isoxazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is unique due to the presence of both the 1-methylcyclopropyl group and the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(1-methylcyclopropyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGKPYPGLEOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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